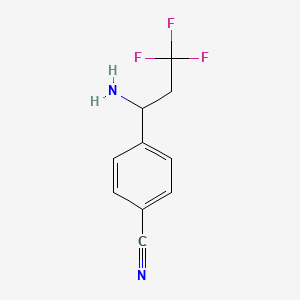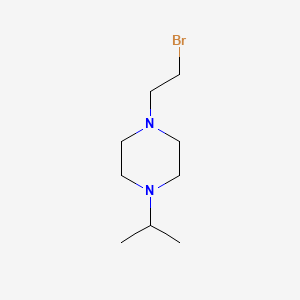
1-(2-Bromoethyl)-4-isopropylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromoethyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of a piperazine ring, which is further substituted with an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)-4-isopropylpiperazine can be synthesized through several methods. One common approach involves the reaction of 1-isopropylpiperazine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:
Step 1: 1-isopropylpiperazine is dissolved in an appropriate solvent such as dichloromethane.
Step 2: 2-bromoethanol is added to the solution.
Step 3: A base such as potassium carbonate is introduced to facilitate the reaction.
Step 4: The mixture is stirred at room temperature for several hours until the reaction is complete.
Step 5: The product is isolated through standard purification techniques such as extraction and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromoethyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in the formation of 1-ethyl-4-isopropylpiperazine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include azidoethyl or thiocyanatoethyl derivatives.
Oxidation: N-oxides or other oxidized forms.
Reduction: 1-ethyl-4-isopropylpiperazine.
Applications De Recherche Scientifique
1-(2-Bromoethyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Bromoethyl)-4-isopropylpiperazine involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This interaction can influence various biological pathways, making the compound valuable in research focused on understanding these mechanisms.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)-4-isopropylpiperazine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-4-isopropylpiperazine: Contains an iodoethyl group, which can exhibit different reactivity due to the larger atomic radius of iodine.
1-(2-Azidoethyl)-4-isopropylpiperazine: Features an azidoethyl group, which can participate in click chemistry reactions.
Uniqueness: 1-(2-Bromoethyl)-4-isopropylpiperazine is unique due to the specific reactivity of the bromoethyl group, which allows for selective modifications and interactions in chemical and biological systems. This makes it a versatile tool in various research applications.
Propriétés
Formule moléculaire |
C9H19BrN2 |
|---|---|
Poids moléculaire |
235.16 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H19BrN2/c1-9(2)12-7-5-11(4-3-10)6-8-12/h9H,3-8H2,1-2H3 |
Clé InChI |
SHWZQRPRGHDKKN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Hydroxyphenyl)-[5-(trifluoromethyl)-1H-triazol-4-yl]methanone](/img/structure/B15147068.png)
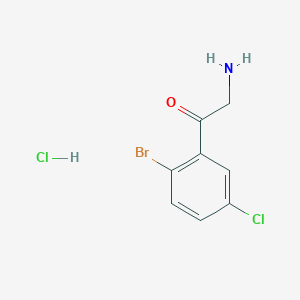
![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
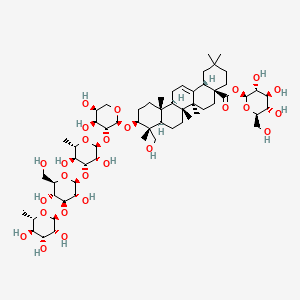
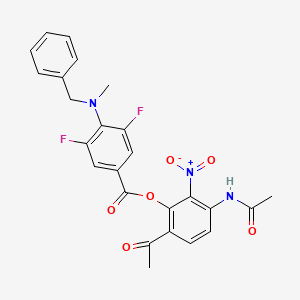
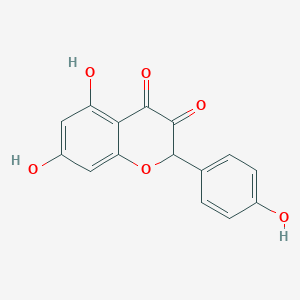
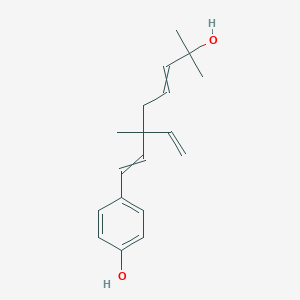
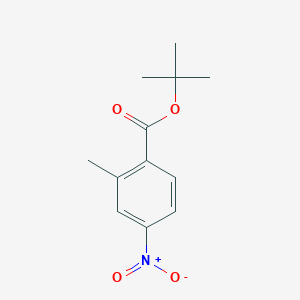
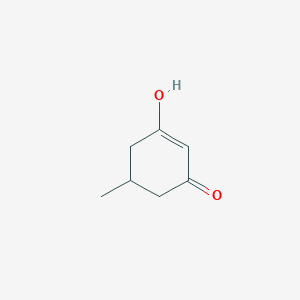
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)
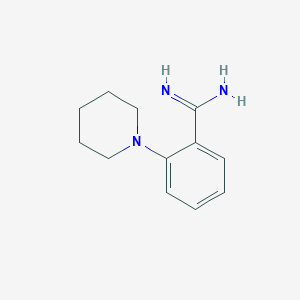
![[(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
